6-Mercaptopicolinic acid
Overview
Description
6-Mercaptopicolinic acid is a chemical compound known for its inhibitory effects on phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis.
Scientific Research Applications
6-Mercaptopicolinic acid has several scientific research applications:
Mechanism of Action
Target of Action
6-Mercaptopicolinic acid is a known inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a key enzyme in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
The compound interacts with its target, PEPCK, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes it is involved in, such as gluconeogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is gluconeogenesis . By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in this pathway . This can lead to downstream effects on glucose metabolism and potentially influence other related metabolic pathways.
Pharmacokinetics
Given its role as a pepck inhibitor, it is likely that these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The inhibition of PEPCK by this compound can lead to significant molecular and cellular effects. Most notably, it can disrupt the process of gluconeogenesis, potentially leading to alterations in glucose levels within the body . This could have significant implications for cellular energy metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a PEPCK inhibitor may be affected by the presence of other metabolites or compounds that can interact with the same enzyme . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .
Safety and Hazards
Future Directions
The mechanisms of anoxic CO2 assimilation are an important target to reinforce wax ester fermentation in Euglena . The addition of 3-mercaptopicolinic acid, a PEPCK inhibitor, significantly affected the incorporation of 13C into citrate and malate as the biosynthetic intermediates of the odd-numbered fatty acids, suggesting the involvement of PEPCK reaction to drive wax ester fermentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopicolinic acid typically involves the reaction of picolinic acid with thiol-containing reagents under controlled conditions. One common method includes the use of hydrogen sulfide in the presence of a catalyst to introduce the mercapto group into the picolinic acid structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopicolinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield different thiol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
3-Mercaptopicolinic acid: Another inhibitor of phosphoenolpyruvate carboxykinase with similar properties.
6-Thioguanine: A thiopurine compound with inhibitory effects on nucleic acid synthesis.
Mercaptopurine: An antineoplastic agent used in cancer treatment, also affecting nucleic acid metabolism.
Uniqueness: 6-Mercaptopicolinic acid is unique due to its specific inhibitory action on phosphoenolpyruvate carboxykinase, making it a valuable tool in studying gluconeogenesis and related metabolic processes. Its distinct structure and reactivity also contribute to its versatility in various scientific applications .
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPTGPAFUAPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163599 | |
Record name | 6-Mercaptopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-87-1 | |
Record name | 6-Mercaptopicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercaptopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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